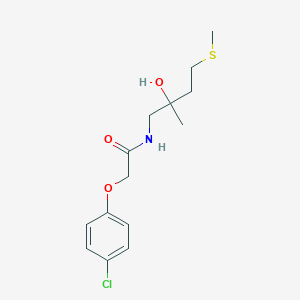
2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide, also known as cloxyfonac, is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). Cloxyfonac has been extensively studied for its potential therapeutic applications in various diseases due to its anti-inflammatory, analgesic, and antipyretic properties.
作用機序
Cloxyfonac exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a crucial role in the inflammatory response. By inhibiting COX enzymes, 2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Cloxyfonac has been shown to have a high affinity for COX-2 enzymes, which are predominantly expressed in inflamed tissues. By selectively inhibiting COX-2 enzymes, 2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide reduces inflammation without affecting the normal physiological functions of COX-1 enzymes, which are responsible for the production of prostaglandins that protect the gastrointestinal tract.
実験室実験の利点と制限
Cloxyfonac has several advantages as a research tool, including its high potency, selectivity, and specificity for COX-2 enzymes. However, one of the limitations of using 2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide in lab experiments is its potential to interfere with other cellular pathways, which may affect the interpretation of experimental results.
将来の方向性
There are several future directions for the research of 2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide. One area of interest is the development of new formulations of 2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide that can improve its bioavailability and pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of 2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide in other diseases, such as cancer and Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanisms of action of 2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide and its potential interactions with other cellular pathways.
In conclusion, 2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide is a promising compound that has potential therapeutic applications in various diseases due to its anti-inflammatory, analgesic, and antipyretic properties. Further research is needed to fully understand the mechanisms of action of 2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide and its potential therapeutic applications.
合成法
Cloxyfonac can be synthesized through a multi-step process starting from 4-chlorophenol and 2-hydroxy-2-methyl-4-(methylthio)butylamine. The reaction involves the formation of an amide bond between the two precursors, followed by the introduction of an acetyl group to form the final product.
科学的研究の応用
Cloxyfonac has been studied for its potential therapeutic applications in various diseases such as rheumatoid arthritis, osteoarthritis, and other inflammatory conditions. Several studies have demonstrated the efficacy of 2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide in reducing pain, inflammation, and fever.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3S/c1-14(18,7-8-20-2)10-16-13(17)9-19-12-5-3-11(15)4-6-12/h3-6,18H,7-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCESQZCJDLUQBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)COC1=CC=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

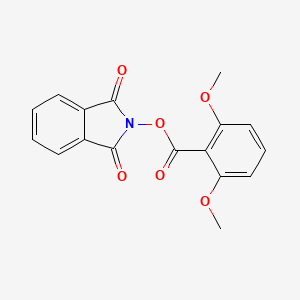
![7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2908181.png)
![N-(3-nitrophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2908184.png)
![N-butyl-4-((1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2908186.png)

![N-[(3-chlorophenyl)methyl]-4-[4-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylquinazolin-3-yl]butanamide](/img/structure/B2908192.png)


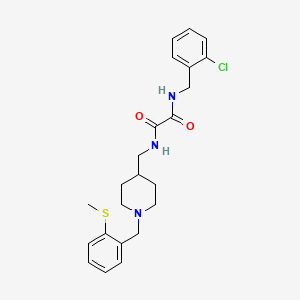
![6-(Benzo[d][1,3]dioxol-5-yl)-3-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2908199.png)
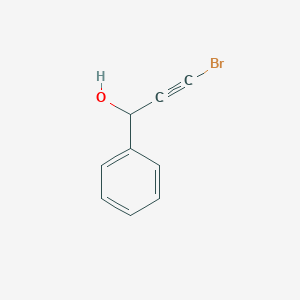

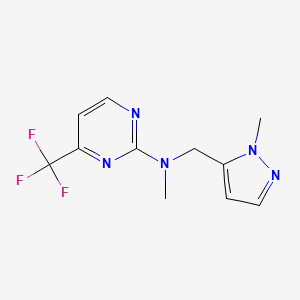
![1-(2,3-Dihydroindol-1-yl)-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2908203.png)